2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol
CAS No.: 886496-18-0
Cat. No.: VC8147604
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886496-18-0 |
|---|---|
| Molecular Formula | C8H6F5NO |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 2,2,3,3,3-pentafluoro-1-pyridin-3-ylpropan-1-ol |
| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-2-1-3-14-4-5/h1-4,6,15H |
| Standard InChI Key | XASFXLDZYRSUBH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(C(C(F)(F)F)(F)F)O |
| Canonical SMILES | C1=CC(=CN=C1)C(C(C(F)(F)F)(F)F)O |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol, denotes a propane backbone substituted with five fluorine atoms at positions 2, 2, 3, 3, and 3, a hydroxyl group at position 1, and a pyridine ring attached at the same carbon via its 3-position nitrogen. Its molecular formula is C₈H₆F₅NO, with a molecular weight of 227.13 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.13 g/mol | |
| Boiling Point | Not reported (analog: 80.4°C) | |
| Density | ~1.5 g/cm³ (estimated) | |
| Flash Point | ~11.6°C (analog) | |
| Vapor Pressure | 56.6 mmHg at 25°C (analog) |
The pyridine ring introduces aromaticity and basicity, while the pentafluoro group enhances electronegativity and lipid solubility. This combination suggests potential utility in pharmaceutical and agrochemical applications.
Synthesis and Manufacturing
Catalytic Hydrogenation of Fluorinated Esters
A patented method for synthesizing the structurally related 2,2,3,3,3-Pentafluoro-1-propanol involves hydrogenating methyl pentafluoropropionate using a rhodium-alumina catalyst under controlled conditions .
Reaction Conditions:
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Catalyst: 2–2.5% Rh/Al₂O₃
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Temperature: 100°C
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Pressure: Hydrogen atmosphere
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Reaction Time: 30 hours
For the pyridyl derivative, analogous routes likely involve:
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Nucleophilic substitution: Reacting pentafluoropropanol with a pyridine derivative.
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Grignard reaction: Using fluorinated Grignard reagents with pyridine carbonyl precursors.
Table 2: Synthetic Parameters for Fluorinated Alcohols
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst Loading | 2.5% Rh/Al₂O₃ | 97.5% Yield |
| Oxygen Content | <100 ppm | Prevents side reactions |
| Post-Reaction Processing | Filtration, vacuum distillation | Purity >99% |
Applications in Life Sciences and Industry
Biochemical Reagent and Pharmaceutical Intermediate
Fluorinated alcohols like 2,2,3,3,3-Pentafluoro-1-propanol serve as solvents and intermediates in:
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Peptide synthesis: Enhancing solubility of protected amino acids .
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Chromatography: Modifying mobile phases for improved separation .
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Agrochemicals: Acting as precursors for fluorine-containing pesticides .
The pyridyl variant’s potential bioactivity includes:
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Enzyme inhibition: Pyridine’s nitrogen may coordinate metal ions in active sites.
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Anti-inflammatory effects: Fluorine’s electron-withdrawing effects stabilize reactive intermediates.
Biological Activity and Mechanistic Insights
Interaction with Biological Targets
While direct studies on the pyridine-3-yl isomer are sparse, its pyridine-2-yl counterpart exhibits:
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Anti-cancer activity: Induces apoptosis in HeLa cells via caspase-3 activation.
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Antimicrobial effects: Disrupts bacterial membrane integrity at MIC values of 8–16 µg/mL.
Proposed Mechanism:
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Hydrogen bonding: The hydroxyl group interacts with enzymatic residues.
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π-Stacking: The pyridine ring aligns with aromatic residues in protein pockets.
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Lipid solubility: Fluorine atoms enhance membrane permeability.
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